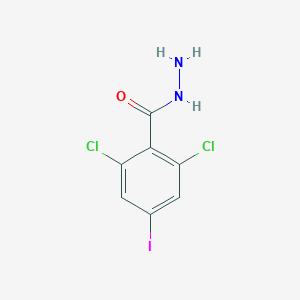
2,6-Dichloro-4-iodobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-iodobenzohydrazide is an organic compound characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodobenzohydrazide typically involves the iodination and chlorination of a benzene derivative, followed by the introduction of the hydrazide group. One common method involves the reaction of 2,6-dichloro-4-iodobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and reactors to control temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Products may include derivatives with different halogens or other functional groups.
Oxidation Reactions: Products may include oxidized forms of the hydrazide group.
Reduction Reactions: Products may include reduced forms of the hydrazide group or the benzene ring.
科学的研究の応用
2,6-Dichloro-4-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2,6-Dichloro-4-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-nitroaniline
- 2,6-Dichlorobenzohydrazide
Comparison: 2,6-Dichloro-4-iodobenzohydrazide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the hydrazide group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with various molecules. Compared to similar compounds, it may offer enhanced binding affinity and specificity in biological applications.
特性
分子式 |
C7H5Cl2IN2O |
|---|---|
分子量 |
330.93 g/mol |
IUPAC名 |
2,6-dichloro-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2IN2O/c8-4-1-3(10)2-5(9)6(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChIキー |
WGVKLHWNGIPCSI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(=O)NN)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


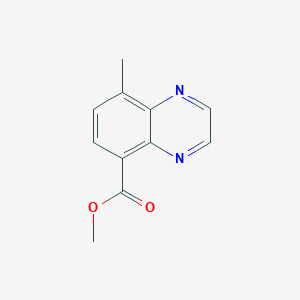
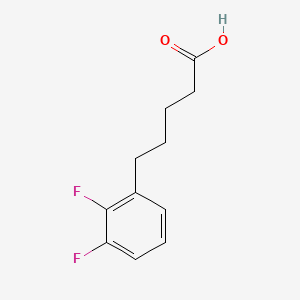
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

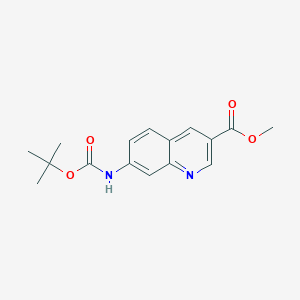
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

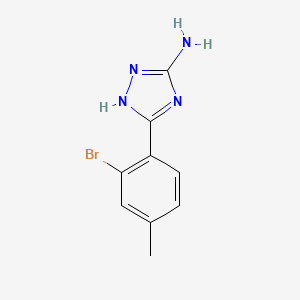

![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
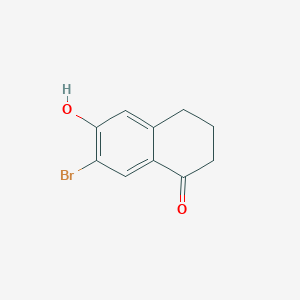
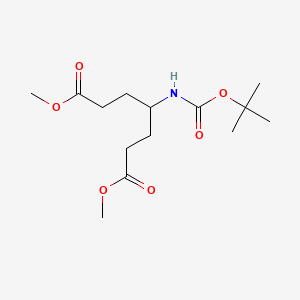
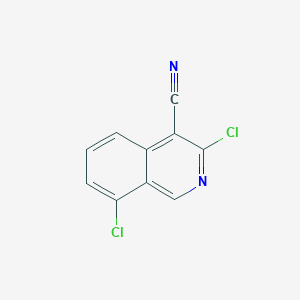
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
